![molecular formula C10H12N2O5 B2556177 4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid CAS No. 284672-80-6](/img/structure/B2556177.png)

4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid” is a chemical compound . Unfortunately, there isn’t much information available about this specific compound.

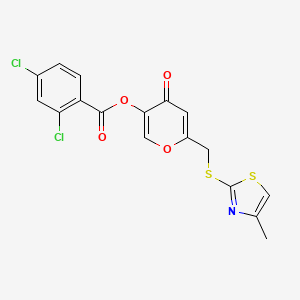

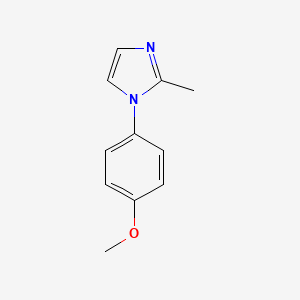

Molecular Structure Analysis

The molecular formula of “this compound” is C10H12N2O5. It has an average mass of 240.213 Da and a monoisotopic mass of 240.074615 Da .Wissenschaftliche Forschungsanwendungen

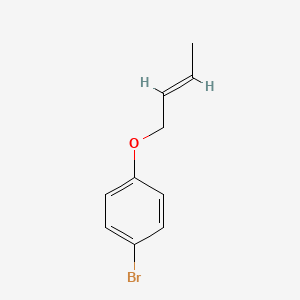

Solubility and Partition Coefficients in Organic Solvents

Research has been conducted to understand the solubility behavior of various nitrobenzoic acids, including 3-nitrobenzoic acid and 4-nitrobenzoic acid, in organic solvents like 2-methoxyethanol. These studies are crucial for applications such as solvent selection in chemical processes and understanding the environmental fate of these chemicals. The Abraham model has been utilized to correlate solubility and partition coefficients of these acids, providing a theoretical framework for predicting their behavior in different solvent systems (Hart et al., 2015).

Doping Agents in Conductive Polymers

4-nitrobenzoic acid and its derivatives have been explored as dopants for conductive polymers, such as polyaniline. These dopants can significantly alter the electrical properties of the polymers, making them suitable for various applications in electronics and materials science. The synthesis and characterization of these doped polymers have revealed their potential in creating materials with specific conductivity and thermal properties (Amarnath & Palaniappan, 2005).

Chemical Synthesis and Pharmaceutical Intermediates

Various nitrobenzoic acids serve as key intermediates in the synthesis of complex organic molecules. These intermediates are pivotal in the production of pharmaceuticals, dyes, and other industrial chemicals. The transformation of these acids through reactions like nitration, reduction, and esterification opens pathways to a multitude of valuable chemical entities. Studies detailing these synthetic routes provide insights into optimizing production processes for these compounds (Yin, 2010).

Insights into Crystallography and Solid-State Chemistry

The study of multi-component crystals involving nitrobenzoic acids sheds light on the intricate interactions and bonding patterns in solid-state materials. These studies not only reveal the structural aspects of the materials but also delve into the nuances of proton transfer, hydrogen bonding, and other intermolecular interactions in the solid state. Such research is instrumental in materials science, particularly in the design and synthesis of new crystalline materials with desired properties (Seaton et al., 2013).

Antimicrobial and Antitumoral Activities

Nitrobenzoic acids and their derivatives have been evaluated for their biological activities, including antimicrobial and antitumoral effects. The structure-activity relationship studies of these compounds provide valuable insights into designing new drugs and therapeutic agents. Research in this area focuses on understanding the interaction mechanisms of these compounds with biological targets and assessing their efficacy and safety profiles (Freitas et al., 2014).

Eigenschaften

IUPAC Name |

4-(2-methoxyethylamino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-17-5-4-11-8-3-2-7(10(13)14)6-9(8)12(15)16/h2-3,6,11H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCXWQLDHNTXQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2556094.png)

![3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2556097.png)

![N-(4-ethoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2556103.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-N-(2-fluorophenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2556105.png)

![4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2556106.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2556112.png)

![3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2556113.png)

![1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2556114.png)